Ethyl 4,4-diphenylbut-2-enoate
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Overview
Description
Ethyl 4,4-diphenylbut-2-enoate is an organic compound with the molecular formula C18H18O2. It is an ester derivative of 4,4-diphenylbut-2-enoic acid and is characterized by the presence of two phenyl groups attached to the butenoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,4-diphenylbut-2-enoate can be synthesized through several methods. One common approach involves the Grignard reaction, where ethyl acetoacetate reacts with phenylmagnesium bromide. The reaction proceeds through the formation of a tertiary alcohol intermediate, which is then dehydrated to yield the desired product .
Another method involves the Fe-catalyzed cross-coupling of ethyl (4E)-5-chloropent-4-enoate with Grignard reagents. This method provides a straightforward route to the compound with high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process may also involve purification steps such as distillation and recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-diphenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4,4-diphenylbut-2-enoic acid.
Reduction: Formation of 4,4-diphenylbut-2-enol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
Ethyl 4,4-diphenylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4,4-diphenylbut-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The compound’s effects are often mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Ethyl 4,4-diphenylbut-2-enoate can be compared with other similar compounds such as:
Ethyl 4-phenylbut-2-enoate: Lacks one phenyl group, resulting in different reactivity and applications.
4,4-Diphenylbut-2-enoic acid: The acid form of the compound, which has different solubility and reactivity properties.
The uniqueness of this compound lies in its dual phenyl groups, which confer distinct steric and electronic properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C18H18O2 |
---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
ethyl (E)-4,4-diphenylbut-2-enoate |
InChI |
InChI=1S/C18H18O2/c1-2-20-18(19)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,17H,2H2,1H3/b14-13+ |
InChI Key |
LSHIQMXWFZABRL-BUHFOSPRSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C=CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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